Asp-Ala-Glu-Asn-Leu-Ile-Asp-Ser-Phe-Gln-Glu-Ile-Val

Reproductive Endocrinology Species-Specific Pharmacology Gonadotropin Secretion

The compound Asp-Ala-Glu-Asn-Leu-Ile-Asp-Ser-Phe-Gln-Glu-Ile-Val (CAS 100111-07-7, molecular weight 1492.58–1492.62 Da, formula C₆₅H₁₀₁N₁₅O₂₅) is a synthetic 13-amino-acid peptide corresponding to residues 14–26 of the human gonadotropin-releasing hormone (GnRH) precursor protein. It is also designated as GnRH-Associated Peptide (GAP) (1-13), pHGnRH 14-26, or GnRH precursor peptide (14-26).

Molecular Formula C65H101N15O25
Molecular Weight 1492.6 g/mol
Cat. No. B12358180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsp-Ala-Glu-Asn-Leu-Ile-Asp-Ser-Phe-Gln-Glu-Ile-Val
Molecular FormulaC65H101N15O25
Molecular Weight1492.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C65H101N15O25/c1-10-31(7)51(80-61(100)39(23-29(3)4)73-59(98)41(26-45(68)83)75-56(95)37(18-21-46(84)85)70-53(92)33(9)69-54(93)35(66)25-48(88)89)63(102)76-42(27-49(90)91)60(99)77-43(28-81)62(101)74-40(24-34-15-13-12-14-16-34)58(97)72-36(17-20-44(67)82)55(94)71-38(19-22-47(86)87)57(96)79-52(32(8)11-2)64(103)78-50(30(5)6)65(104)105/h12-16,29-33,35-43,50-52,81H,10-11,17-28,66H2,1-9H3,(H2,67,82)(H2,68,83)(H,69,93)(H,70,92)(H,71,94)(H,72,97)(H,73,98)(H,74,101)(H,75,95)(H,76,102)(H,77,99)(H,78,103)(H,79,96)(H,80,100)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,104,105)
InChIKeySLLIDJFLMJLJIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GnRH-Associated Peptide (GAP) (1-13), Human (Asp-Ala-Glu-Asn-Leu-Ile-Asp-Ser-Phe-Gln-Glu-Ile-Val): Procurement-Relevant Identity and Classification


The compound Asp-Ala-Glu-Asn-Leu-Ile-Asp-Ser-Phe-Gln-Glu-Ile-Val (CAS 100111-07-7, molecular weight 1492.58–1492.62 Da, formula C₆₅H₁₀₁N₁₅O₂₅) is a synthetic 13-amino-acid peptide corresponding to residues 14–26 of the human gonadotropin-releasing hormone (GnRH) precursor protein [1]. It is also designated as GnRH-Associated Peptide (GAP) (1-13), pHGnRH 14-26, or GnRH precursor peptide (14-26). This fragment resides within the 56-amino-acid carboxy-terminal extension of the prohormone and has been demonstrated to stimulate gonadotropin release from human and baboon anterior pituitary cells through a mechanism that does not involve the GnRH receptor [2]. Unlike the full-length GAP (pHGnRH 14-69), the 1-13 fragment does not inhibit prolactin secretion [3].

Why GAP (1-13), Human Cannot Be Replaced by Other GnRH Precursor Fragments or Full-Length GAP in Research Procurement


The GnRH precursor yields multiple bioactive peptides through differential processing, each possessing distinct and sometimes opposing endocrine activities. Full-length GAP (pHGnRH 14-69) is a potent prolactin-release inhibitor (67.7% inhibition at 10⁻⁶ M in human pituitary cells), whereas the GAP (1-13) fragment exhibits no prolactin-inhibiting activity at concentrations up to 10⁻⁵ M [1]. Conversely, the 1-13 fragment stimulates gonadotropin release from primate pituitary cells, while the overlapping fragment pHGnRH 14-36 requires the GnRH receptor for its gonadotropin-releasing action and the D-Trp²² analogue shows distinct potency [2]. These functional divergences mean that substituting one GAP fragment for another in an experimental protocol will yield fundamentally different biological outcomes, making precise peptide identity critical for reproducible research.

Quantitative Differentiation Evidence for GAP (1-13), Human (Asp-Ala-Glu-Asn-Leu-Ile-Asp-Ser-Phe-Gln-Glu-Ile-Val) Against Its Closest Analogs


Species-Selective Gonadotropin-Releasing Activity: Primate vs. Rodent Pituitary Cells

GAP (1-13) stimulates LH and FSH release from human and baboon anterior pituitary cells in culture, but is inactive in rat pituitary cells [1]. In direct contrast, the longer fragment pHGnRH 14-36 and GnRH itself stimulate LH release from rat pituitary cells in a dose-responsive manner [2]. This species-selectivity profile is unique to the 1-13 fragment among GnRH precursor-derived peptides and is the primary differentiator for researchers choosing between in vivo rodent models and primate cell-based assays.

Reproductive Endocrinology Species-Specific Pharmacology Gonadotropin Secretion

Absence of Prolactin-Inhibiting Activity vs. Full-Length GAP (pHGnRH 14-69)

Full-length GAP (pHGnRH 14-69) inhibits prolactin secretion from human pituitary cells by 67.7% at 10⁻⁶ M and from rat pituitary cells by 65.5% at the same concentration [1]. In the same study, GAP (1-13) (pHGnRH 14-26) and five other shorter GAP fragments had no effect on prolactin secretion from human or rat pituitary cells at concentrations up to 10⁻⁵ M [1]. This complete loss of prolactin-inhibiting activity in the 1-13 fragment represents a critical functional demarcation for any assay measuring prolactin modulation.

Prolactin Regulation Structure-Activity Relationship Peptide Fragment Pharmacology

GnRH Receptor-Independent Mechanism vs. GnRH and pHGnRH 14-36

GAP (1-13) stimulates gonadotropin release through a mechanism independent of the GnRH receptor, as demonstrated by the inability of a GnRH antagonist to block its effect and its failure to compete with GnRH for pituitary receptor binding [1]. In contrast, the active gonadotropin-releasing fragment pHGnRH 14-36 acts through the GnRH receptor, as its effect is inhibited by a GnRH antagonist [2]. This mechanistic divergence is a definitive functional differentiator between the 1-13 fragment and other GnRH precursor-derived peptides.

Receptor Pharmacology GnRH Receptor Signal Transduction

Differential Activity Among pHGnRH 14-26 Analogues: D-Amino Acid Substitutions

Within the pHGnRH 14-26 sequence, single D-amino acid substitutions produce opposite functional outcomes. The D-Ala¹⁷ analogue of pHGnRH 14-26 is inactive in stimulating LH release, whereas the D-Trp²² analogue is active [1]. This indicates that the structural requirements for biological activity are exquisitely sensitive to stereochemical configuration at specific positions, and that the native L,L-peptide (the target compound) is itself inactive in the rat assay system used. For researchers designing structure-activity studies, this differential provides a well-defined negative control (D-Ala¹⁷) and a positive control (D-Trp²²) within the same sequence framework.

Peptide Analogue Design Structure-Activity Relationship Gonadotropin Release

In Vivo Species Divergence: Sheep Pituitary Responsiveness

In contrast to the gonadotropin-releasing activity observed in primate pituitary cultures, GAP (1-13) and related GAP peptides fail to release LH or FSH or alter prolactin concentrations in sheep in vivo when administered as intravenous pulses [1]. This extends the species-selectivity profile to a large-animal ruminant model and reinforces that the peptide's endocrine activity is not universal across mammals. Researchers planning in vivo studies in ovine models should anticipate a null response to this peptide.

In Vivo Endocrinology Large Animal Model Gonadotropin Secretion

Validated Research Application Scenarios for GAP (1-13), Human (Asp-Ala-Glu-Asn-Leu-Ile-Asp-Ser-Phe-Gln-Glu-Ile-Val)


Primate-Specific Gonadotropin Secretion Studies Requiring GnRH-Receptor-Independent Stimulation

Use GAP (1-13) in human or baboon anterior pituitary cell cultures to stimulate LH and FSH release through a non-GnRH-receptor pathway. This scenario is supported by the Science 1986 finding that the peptide stimulates gonadotropin release from primate cells without competing for the GnRH receptor [1]. Researchers studying alternative gonadotropin secretagogues or dissecting receptor-independent signaling mechanisms can employ this peptide as a selective probe.

Negative Control for Prolactin-Inhibition Assays When Comparing Full-Length GAP Activity

When full-length GAP (pHGnRH 14-69) is used to inhibit prolactin secretion (67.7% inhibition at 10⁻⁶ M in human cells), GAP (1-13) serves as an ideal negative control fragment, as it shows no prolactin-inhibiting activity at concentrations up to 10⁻⁵ M [1]. This enables structure-activity studies mapping the prolactin-inhibiting domain to regions outside the 1-13 sequence.

Structure-Activity Relationship (SAR) Studies with Defined Inactive and Active Analogues

The GAP (1-13) sequence provides a scaffold for SAR investigation, where the native L,L-peptide is inactive in rat pituitary LH-release assays and the D-Trp²² analogue is active [1]. Researchers can procure GAP (1-13) along with its D-Trp²² and D-Ala¹⁷ analogues to systematically explore the stereochemical determinants of gonadotropin-releasing activity, using the native sequence as a baseline control.

Species-Selectivity Profiling in Neuroendocrine Comparative Biology

Given that GAP (1-13) stimulates gonadotropin release in primate cells [1] but is inactive in rat [2] and sheep [3] models, the peptide is a valuable tool for comparative endocrine studies examining the evolutionary divergence of gonadotropin-regulating mechanisms across mammals.

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